diethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, a phenylethenyl group, and a phosphonate ester
Preparation Methods
The synthesis of DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common synthetic route involves the Horner-Wadsworth-Emmons reaction, which is used to form the carbon-carbon double bond in the phenylethenyl group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of stilbenes via oxidation and Horner-Emmons reactions.
Biology: Studies have shown its potential in the preparation of antimalarial agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes, which are crucial in signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include:
Diethyl p-tolylmethylphosphonate: This compound has a similar phosphonate ester group but lacks the oxazole ring and phenylethenyl group.
Diethyl benzylphosphonate: Another related compound, differing in the substitution pattern on the benzene ring.
Properties
Molecular Formula |
C23H27N2O4P |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H27N2O4P/c1-4-27-30(26,28-5-2)23-22(24-17-20-13-11-18(3)12-14-20)29-21(25-23)16-15-19-9-7-6-8-10-19/h6-16,24H,4-5,17H2,1-3H3/b16-15+ |
InChI Key |
JFDUOHBJNOPROX-FOCLMDBBSA-N |
Isomeric SMILES |
CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=C(C=C3)C)OCC |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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